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Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B131608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine,

commonly known as (S,S)-TsDPEN, in large-scale asymmetric synthesis. The primary focus is

on its application in asymmetric transfer hydrogenation (ATH) of ketones and imines, a critical

transformation in the synthesis of chiral alcohols and amines, which are valuable intermediates

in the pharmaceutical and fine chemical industries.

Introduction to (S,S)-TsDPEN in Asymmetric
Catalysis
(S,S)-TsDPEN is a C₂-symmetric chiral diamine ligand that, when complexed with a transition

metal such as Ruthenium(II), forms a highly effective and versatile catalyst for asymmetric

reduction reactions. The most prominent application of (S,S)-TsDPEN is in the asymmetric

transfer hydrogenation (ATH) of prochiral ketones and imines to produce enantiomerically

enriched secondary alcohols and amines, respectively.[1][2] This methodology offers a

significant advantage over traditional hydrogenation methods by avoiding the need for high-

pressure hydrogen gas, instead utilizing safe and readily available hydrogen donors like a

formic acid/triethylamine (HCOOH/TEA) mixture or isopropanol.[3]

The catalyst system, typically [RuCl(η⁶-arene)((S,S)-TsDPEN)], where the arene is often p-

cymene or mesitylene, operates under mild conditions with low catalyst loadings, making it
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suitable for industrial-scale production.[3] The stereochemical outcome is predictable, with the

(S,S)-ligand generally affording the (S)-alcohol or (R)-amine.[4]

Key Applications
The primary application of (S,S)-TsDPEN is in the catalytic asymmetric transfer hydrogenation

of a broad range of substrates:

Aromatic Ketones: Simple and functionalized aromatic ketones can be reduced to the

corresponding chiral secondary alcohols with high yields and excellent enantioselectivities.

These chiral alcohols are crucial building blocks for various active pharmaceutical

ingredients (APIs).

Imines: Cyclic and acyclic imines are efficiently reduced to chiral amines, which are prevalent

motifs in pharmaceuticals.[2][4]

Pharmaceutical Intermediates: A notable industrial application is in the synthesis of chiral

intermediates for drugs such as Sitagliptin, a DPP-4 inhibitor for the treatment of type 2

diabetes.[5][6] While later generations of the Sitagliptin synthesis moved to a more efficient

Rh-based catalyst, the initial process highlighted the utility of Ruthenium-catalyzed

asymmetric hydrogenation.[5][7]

Quantitative Data Summary
The following tables summarize the performance of the (S,S)-TsDPEN-based catalyst system

in the asymmetric transfer hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones
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Data compiled from various sources, specific conditions may vary.

Experimental Protocols
This section provides detailed protocols for the preparation of the hydrogen donor, the catalyst,

and a general procedure for a large-scale asymmetric transfer hydrogenation reaction.

Protocol 1: Preparation of Formic Acid/Triethylamine
(5:2 Molar Ratio) Hydrogen Donor
This azeotropic mixture is a commonly used hydrogen source for asymmetric transfer

hydrogenation.
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Materials:

Formic acid (98%)

Triethylamine

1 L four-necked, round-bottomed flask

Mechanical stirrer

Reflux condenser with inert gas inlet

Thermometer

Dropping funnel

Ice bath

Procedure:[8]

Charge 346.5 mL (422.7 g, 9.0 mol) of 98% formic acid into the 1 L four-necked flask.

Equip the flask with a mechanical stirrer, reflux condenser with an argon or nitrogen inlet, a

thermometer, and a dropping funnel.

Purge the flask with an inert gas and cool the contents to 4 °C in an ice bath.

Add 500.0 mL (363.6 g, 3.6 mol) of triethylamine to the dropping funnel.

Add the triethylamine dropwise to the stirred formic acid over 1.5 hours, maintaining the

temperature below 10 °C.

After the addition is complete, allow the mixture to warm to room temperature.

For purification, the mixture can be distilled at 89 °C under reduced pressure (2.1 kPa). The

composition of the distillate should be confirmed by ¹H-NMR.

Store the prepared hydrogen donor mixture under an inert atmosphere.
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Protocol 2: In-situ Preparation of the RuCl(S,S)-TsDPEN
Catalyst
The active catalyst is often prepared in situ from the ligand and a ruthenium precursor.

Materials:

[RuCl₂(p-cymene)]₂

(S,S)-TsDPEN

Anhydrous solvent (e.g., isopropanol or DMF)

Schlenk flask or similar reaction vessel

Inert gas supply (Argon or Nitrogen)

Procedure:

In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and

(S,S)-TsDPEN (2.2 equivalents).

Add a suitable anhydrous solvent (e.g., isopropanol or DMF) to dissolve the solids.

Stir the mixture at room temperature or gently heat (e.g., 40-80 °C) for 20-30 minutes until a

clear, homogeneous solution is formed.

The resulting catalyst solution is ready for use in the asymmetric transfer hydrogenation

reaction.

Protocol 3: Large-Scale Asymmetric Transfer
Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the reduction of an aromatic ketone on a multi-

gram to kilogram scale.

Materials:
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Aromatic ketone (e.g., 1-(2,4,5-trifluorophenyl)ethan-1-one)

RuCl--INVALID-LINK-- catalyst (or prepared in situ as per Protocol 2)

Formic acid/triethylamine (5:2) mixture (prepared as per Protocol 1)

Suitable solvent (e.g., Dichloromethane, Isopropanol, or neat)

Reaction vessel equipped with mechanical stirring, temperature control, and inert gas inlet

Quenching solution (e.g., saturated sodium bicarbonate solution)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Rotary evaporator

Purification apparatus (e.g., flash chromatography or distillation setup)

Procedure:

Reaction Setup:

Set up a clean and dry reaction vessel under a positive pressure of an inert gas (e.g.,

Argon).

Charge the vessel with the prochiral ketone (100 g, 1 equivalent).

If using a pre-formed catalyst, add the RuCl--INVALID-LINK-- (e.g., S/C ratio of 200-1000).

If preparing in situ, follow Protocol 2 in the reaction vessel before adding the ketone.

Add a suitable solvent if required. For many substrates, the reaction can be run neat.

Reaction Execution:

Begin stirring the mixture.
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Slowly add the formic acid/triethylamine (5:2) mixture (1.5-2.0 equivalents) to the reaction

vessel via a dropping funnel or pump over a period of 1-2 hours. An exotherm may be

observed, so maintain the desired reaction temperature (typically 25-40 °C) using a

cooling bath.

After the addition is complete, continue stirring the reaction mixture at the set temperature

for the required time (typically 4-24 hours).

Reaction Monitoring:

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or

HPLC) to determine the consumption of the starting material and the formation of the

product.

Work-up and Isolation:

Once the reaction is complete, cool the mixture to room temperature.

Slowly and carefully quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate until gas evolution ceases.

If a solvent was used, it may be partially removed under reduced pressure.

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the

aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude chiral alcohol.

Purification:

Purify the crude product by an appropriate method, such as flash column chromatography

on silica gel or vacuum distillation, to yield the highly pure chiral alcohol.

Analysis:
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Determine the yield of the purified product.

Determine the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC.

Visualizations
Experimental Workflow for Asymmetric Transfer
Hydrogenation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Work-up & Purification

Analysis

Catalyst Preparation
(in-situ or pre-formed)

Reaction Setup
(Ketone, Catalyst, Solvent)

Hydrogen Donor Preparation
(HCOOH/TEA 5:2)

Slow Addition of
Hydrogen Donor

Stirring at Controlled
Temperature

Reaction Monitoring
(TLC, GC, HPLC)

Quenching

Reaction Complete

Extraction

Drying & Concentration

Purification
(Chromatography/Distillation)

Yield & Enantiomeric
Excess Determination

Click to download full resolution via product page

Caption: Workflow for large-scale asymmetric transfer hydrogenation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b131608?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Cycle for Asymmetric Transfer Hydrogenation
of Ketones

[Ru]-H (Active Catalyst)

Six-membered
Transition State

+ Ketone

R-CO-R'

R-CH(OH)-R' [Ru]-Amide

- Chiral Alcohol

+ HCOOH
- CO2

CO2

HCOOH

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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